An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylpyridine (CAS Number: 1086381-43-2), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity in key cross-coupling reactions, and essential safety protocols, grounding our discussion in established chemical principles and data from analogous structures.
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
Pyridine derivatives are a cornerstone of modern pharmaceuticals, forming the core of numerous active pharmaceutical ingredients (APIs).[1] 2-Bromo-4-isopropylpyridine has emerged as a valuable intermediate, offering a unique combination of features for the synthesis of complex molecules.[2] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular diversity in drug discovery campaigns.[1]
Furthermore, the isopropyl group at the 4-position can significantly influence the physicochemical properties of the final molecule. This alkyl substituent can enhance solubility, modulate metabolic stability, and improve target binding affinity, making it a desirable feature in the design of novel therapeutic agents. The strategic placement of these two functional groups makes 2-Bromo-4-isopropylpyridine a sought-after building block for constructing diverse molecular scaffolds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is crucial for its effective use in synthesis and for its unambiguous characterization. Below is a summary of the key properties of 2-Bromo-4-isopropylpyridine.
Table 1: Physicochemical Properties of 2-Bromo-4-isopropylpyridine
| Property | Value | Source/Comment |
| CAS Number | 1086381-43-2 | [2] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Off-white powder | Generic supplier data |
| Boiling Point | 245.6 ± 20.0 °C (Predicted) | Generic supplier data |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | Generic supplier data |
| Storage | Store in a well-ventilated place. Sealed in dry, 2-8°C. | Generic supplier data |
Spectroscopic Characterization:
While a comprehensive set of publicly available, experimentally verified spectra for 2-Bromo-4-isopropylpyridine is limited, we can predict its spectral characteristics based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine. This predicted data is invaluable for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group. The protons on the pyridine ring will be influenced by the electron-withdrawing bromine atom and the electron-donating isopropyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group. The carbon atom bonded to the bromine (C2) is expected to have a chemical shift significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will be characterized by the molecular ion peak. A key feature will be the isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the vibrations of the pyridine ring and the C-H bonds of the isopropyl group.
Synthesis of 2-Bromo-4-isopropylpyridine
Plausible Synthetic Route 1: Diazotization of 2-Amino-4-isopropylpyridine
A common and effective method for the synthesis of 2-bromopyridines is the Sandmeyer-type reaction, which involves the diazotization of a 2-aminopyridine precursor followed by displacement with a bromide salt.[3][4][5]
Workflow Diagram: Diazotization Route
Caption: Plausible synthesis of 2-Bromo-4-isopropylpyridine via diazotization.
Experimental Protocol (Representative):
This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[5]
-
Preparation of the Amine Salt: To a cooled (0-5 °C) solution of hydrobromic acid (48%), add 2-amino-4-isopropylpyridine portion-wise while maintaining the temperature.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension of the amine salt. The temperature should be strictly maintained below 5 °C.
-
Bromide Displacement: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases. Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Plausible Synthetic Route 2: Directed ortho-Metalation and Bromination
Another powerful strategy for the synthesis of substituted pyridines is directed ortho-metalation, followed by quenching with an electrophile. In this case, the nitrogen of the pyridine ring can direct a strong base to deprotonate the C2 position, creating a nucleophilic intermediate that can then be brominated. A similar procedure has been reported for the synthesis of 2-bromo-4-(tert-butyl)pyridine.[6]
Workflow Diagram: Directed Metalation Route
Caption: Plausible synthesis via directed ortho-metalation and bromination.
Experimental Protocol (Representative):
This protocol is based on general procedures for directed ortho-metalation of pyridines.[6]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-isopropylpyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) via syringe. Stir the mixture at this temperature for 1-2 hours.
-
Bromination: In a separate flask, prepare a solution of a brominating agent (e.g., 1,2-dibromoethane or hexabromoethane) in the same anhydrous solvent. Cool this solution to -78 °C and then add it slowly to the lithiated pyridine solution via cannula.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation.
Applications in Organic Synthesis: Cross-Coupling Reactions
The synthetic utility of 2-Bromo-4-isopropylpyridine lies in its ability to participate in various transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the electron-deficient pyridine ring is particularly amenable to oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry.
Reaction Scheme: Suzuki-Miyaura Coupling
Experimental Protocol (Representative): [4]
-
Reaction Setup: In a Schlenk flask, combine 2-Bromo-4-isopropylpyridine (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[6]
Reaction Scheme: Buchwald-Hartwig Amination
Experimental Protocol (Representative): [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.5-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by 2-Bromo-4-isopropylpyridine (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).
-
Reaction and Work-up: Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete. Cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[7]
Reaction Scheme: Sonogashira Coupling
Experimental Protocol (Representative):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4-isopropylpyridine (1.0 eq.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 2-Bromo-4-isopropylpyridine. The following information is a general guide based on data for similar compounds.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[8]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator.
Conclusion
2-Bromo-4-isopropylpyridine is a strategically important building block in medicinal chemistry and organic synthesis. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex, polysubstituted pyridine derivatives. The isopropyl group offers an additional tool for fine-tuning the pharmacokinetic properties of target molecules. While detailed, peer-reviewed literature specifically on this compound is emerging, the established chemistry of 2-bromopyridines provides a robust framework for its application. By understanding its properties, plausible synthetic routes, and key reactions, researchers can effectively leverage 2-Bromo-4-isopropylpyridine to accelerate their drug discovery and development programs.
References
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Semantic Scholar. (n.d.). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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